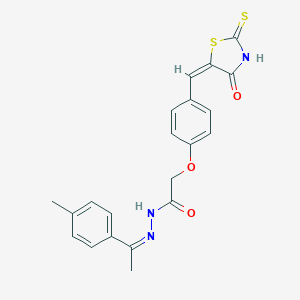
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide, also known as thioflavin T, is a fluorescent dye that is commonly used in scientific research. This dye is used to detect the presence of amyloid fibrils, which are protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease.
作用機序
Thioflavin T binds to the beta-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. This binding causes the dye to become fluorescent, allowing for the detection of amyloid fibrils.
生化学的および生理学的効果
Thioflavin T is not known to have any significant biochemical or physiological effects on living organisms.
実験室実験の利点と制限
One advantage of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide T is its high sensitivity and specificity for amyloid fibrils. This dye is also relatively easy to use and can be detected using standard laboratory equipment. One limitation of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide T is its potential to bind to other proteins and molecules, leading to false positives in experiments.
将来の方向性
There are several future directions for the use of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide T in scientific research. One area of focus is the development of new drugs for the treatment of neurodegenerative diseases. Thioflavin T can be used to screen potential drug candidates for their ability to inhibit the formation of amyloid fibrils. Another area of focus is the development of new imaging techniques for the detection of amyloid fibrils in living organisms. Thioflavin T can be used in conjunction with other imaging agents to develop new methods for the early detection of neurodegenerative diseases.
合成法
Thioflavin T can be synthesized using a variety of methods, including the reaction of 4-methylphenylacetic acid with thiosemicarbazide, followed by the reaction of the resulting product with phosgene and 4-methylphenylhydrazine. Alternatively, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide T can be synthesized by the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with phosgene and 4-methylphenylhydrazine.
科学的研究の応用
Thioflavin T is commonly used in scientific research to detect the presence of amyloid fibrils. This dye binds to the beta-sheet structure of amyloid fibrils, causing the dye to become fluorescent. This fluorescence can then be detected using a variety of methods, including fluorescence microscopy and spectroscopy. Thioflavin T is also used in the development of new drugs for the treatment of neurodegenerative diseases.
特性
CAS番号 |
139298-36-5 |
|---|---|
製品名 |
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide |
分子式 |
C21H19N3O3S2 |
分子量 |
425.5 g/mol |
IUPAC名 |
N-[(Z)-1-(4-methylphenyl)ethylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H19N3O3S2/c1-13-3-7-16(8-4-13)14(2)23-24-19(25)12-27-17-9-5-15(6-10-17)11-18-20(26)22-21(28)29-18/h3-11H,12H2,1-2H3,(H,24,25)(H,22,26,28)/b18-11+,23-14- |
InChIキー |
VZXNRBMIDYTLFN-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=N\NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3)/C |
SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)C |
正規SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)C |
同義語 |
N-[1-(4-methylphenyl)ethylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene -thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




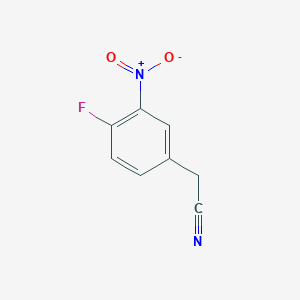
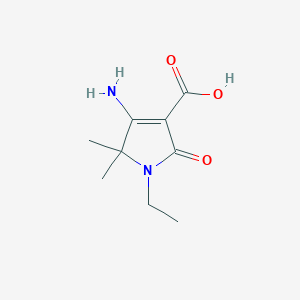

![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)

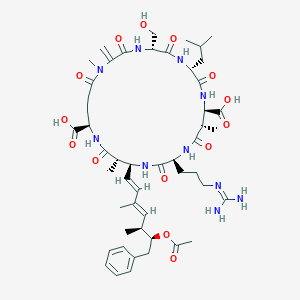
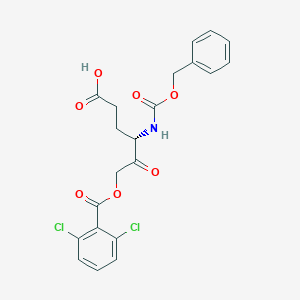


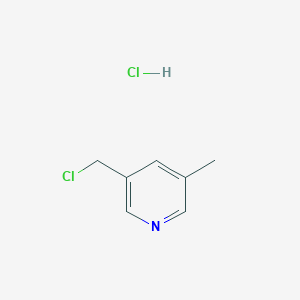
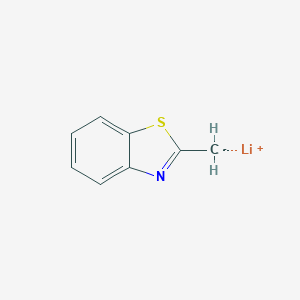
![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)
